

# Addressing uneven dyeing (barré) issues with Disperse Red 4

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## Compound of Interest

Compound Name: Disperse Red 4

Cat. No.: B1583526

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## Technical Support Center: C.I. Disperse Red 4

Welcome to the technical support center for C.I. **Disperse Red 4**. This resource provides researchers, scientists, and textile professionals with detailed troubleshooting guides and answers to frequently asked questions regarding uneven dyeing, particularly the barré effect.

## Frequently Asked Questions (FAQs)

**Q1:** What is the barré effect, and why is it a common issue when dyeing with **Disperse Red 4**?

**A1:** Barré is a dyeing defect characterized by unintentional, repeating horizontal stripes or bars on knitted fabrics.<sup>[1]</sup> It is not typically a fault of the dye itself but rather the visualization of physical or chemical variations within the substrate.<sup>[1]</sup> **Disperse Red 4**, like many disperse dyes, can highlight these inconsistencies due to differences in dye uptake. These variations can stem from:

- **Fiber Properties:** Differences in polymer crystallinity, filament orientation, or previous heat-setting history.
- **Yarn Characteristics:** Variations in tension, twist, or lubrication during yarn manufacturing.<sup>[1]</sup>
- **Knitting Parameters:** Inconsistent tension during knitting or the use of worn needles.<sup>[1]</sup>

**Q2:** How can variations in the dyeing process with **Disperse Red 4** lead to uneven dyeing?

A2: While the primary cause of barré lies in the substrate, improper control of the dyeing process can exacerbate the issue. Key process-related factors include:

- **Poor Dye Dispersion:** Disperse dyes are not soluble in water and exist as fine particles.[2][3] If the dye agglomerates due to inadequate dispersing agent, it can lead to spotting and uneven coloration.[2][4]
- **Incorrect Temperature Profile:** The rate of temperature rise is critical. A rapid increase in temperature can cause the dye to rush onto the fiber surface, highlighting any minor variations in the substrate and leading to unlevel dyeing.[5][6] High-temperature dyeing (typically 130°C) is necessary to open the polyester fiber structure for dye penetration.[7]
- **Improper pH Control:** The optimal pH for dyeing polyester with disperse dyes is between 4.5 and 5.5.[8][9] A pH outside this range can affect the dye's stability and uptake rate, potentially causing shade variations and unevenness.[10][11]

Q3: What is the function of dispersing and leveling agents in preventing barré?

A3: Both dispersing and leveling agents are crucial auxiliaries for achieving a level dyeing result.

- **Dispersing Agents:** These are surfactants that prevent dye particles from clumping together (aggregating) in the dye bath.[3][12] They ensure the dye remains as a fine, stable dispersion, which is essential for uniform application to the fiber.[2][13]
- **Leveling Agents:** These chemicals control the rate of dye absorption by the fiber.[2] They work by temporarily competing with the dye for sites on the fiber surface, slowing the initial dye uptake and allowing more time for the dye to penetrate the fabric evenly.[2][14] This controlled migration is key to covering up minor fabric inconsistencies that cause barré.

Q4: My fabric exhibits barré after dyeing with **Disperse Red 4**. What corrective actions can I take?

A4: Correcting a barré defect can be challenging, but it is sometimes possible. The most common method is a re-leveling process. This involves treating the dyed fabric in a new bath at a high temperature (e.g., 135°C) with a leveling agent and potentially a carrier.[1] This encourages the dye to migrate from areas of high concentration to areas of lower

concentration, thereby evening out the shade. Adding a small amount of the original dye formula can help maintain the target shade during this process.[\[1\]](#)

## Data Presentation

Table 1: Technical Data for C.I. **Disperse Red 4**

Property	Value	Reference
C.I. Name	Disperse Red 4	<a href="#">[15]</a>
CAS Number	2379-90-0	<a href="#">[16]</a>
Molecular Formula	C <sub>15</sub> H <sub>11</sub> NO <sub>4</sub>	<a href="#">[15]</a> <a href="#">[16]</a>
Molecular Weight	269.25 g/mol	<a href="#">[15]</a> <a href="#">[16]</a>
Chemical Class	Anthraquinone	<a href="#">[15]</a>
Melting Point	224-226 °C	<a href="#">[16]</a>

| Application | Polyester, Acetate, Polyamide |[\[15\]](#)[\[17\]](#) |

Table 2: Recommended High-Temperature Dyeing Parameters for Polyester with **Disperse Red 4**

Parameter	Recommended Range	Rationale	Reference
pH	4.5 - 5.5	Ensures dye stability and optimal exhaustion. Maintained with acetic acid.	[8][9][11]
Dyeing Temperature	130°C	Opens the polyester fiber structure, allowing for effective dye diffusion and penetration.	[7][9]
Holding Time	30 - 60 minutes	Depends on the desired shade depth. Allows for dye migration and leveling.	[7]
Heating Rate	1 - 2°C / minute	A controlled, slow rate is crucial to prevent rapid, uneven dye uptake.	[7]
Dispersing Agent	1.0 - 2.0 g/L	Prevents dye aggregation and ensures a stable dye bath.	[8]
Leveling Agent	0.5 - 1.5 g/L	Controls dye uptake rate and promotes migration for a level result.	[18]

| Reduction Clearing | Required for medium-dark shades | Removes unfixed surface dye to improve wash fastness. Typically done with sodium hydrosulfite and caustic soda. [[8] |

## Experimental Protocols

### Protocol 1: Evaluation of Dye Dispersion Stability (Filter Paper Test)

This protocol provides a quick method to assess the dispersion stability of **Disperse Red 4** under dyeing conditions.

- Methodology:
  - Prepare a dye bath in a beaker with all components (water, dispersing agent, pH buffer) except the dye, simulating the intended liquor ratio.
  - Heat the solution to the target dyeing temperature (e.g., 130°C) in a laboratory dyeing apparatus.
  - Separately, prepare a stock dispersion of **Disperse Red 4** (e.g., 1% concentration) by pasting it with a small amount of dispersing agent and then adding hot water.
  - Add the dispersed dye to the heated dye bath and hold for 15-30 minutes under agitation.
  - Quickly take a sample of the hot dye bath and filter it through a standard laboratory filter paper (e.g., Whatman No. 1) using a suction flask.
  - Observe the filter paper for any specks or aggregates. A large amount of residue indicates poor dispersion stability.

### Protocol 2: Assessment of Dye Migration Properties

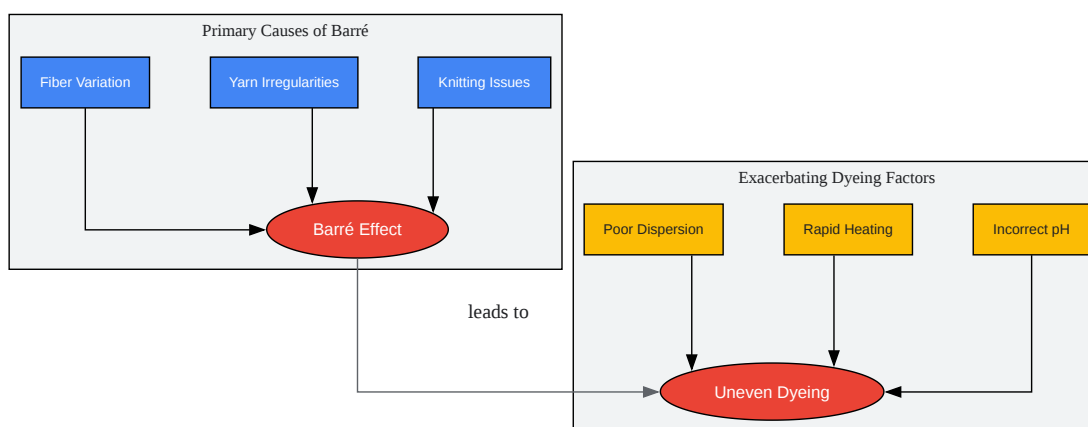
This protocol helps evaluate the effectiveness of a leveling agent in promoting dye migration, which is essential for correcting unevenness.

- Methodology:
  - Dye a piece of polyester fabric with 1.0% owf (on weight of fabric) **Disperse Red 4** using a standard high-temperature procedure but without any leveling agent. Keep a small piece of this dyed fabric as a reference.

- Prepare a new, blank dye bath containing only water, a pH buffer (4.5-5.5), and the leveling agent to be tested.
- Place the previously dyed fabric together with an equal-sized piece of undyed polyester fabric into this blank dye bath.
- Run the dyeing machine at 130°C for 60-90 minutes.
- After the cycle, remove both fabric pieces, rinse, and dry.
- Visually compare the original dyed fabric with the treated one, and observe the color depth on the initially undyed piece. Effective migration is indicated by a lightening of the original piece and a significant staining of the undyed piece.

## Visualizations

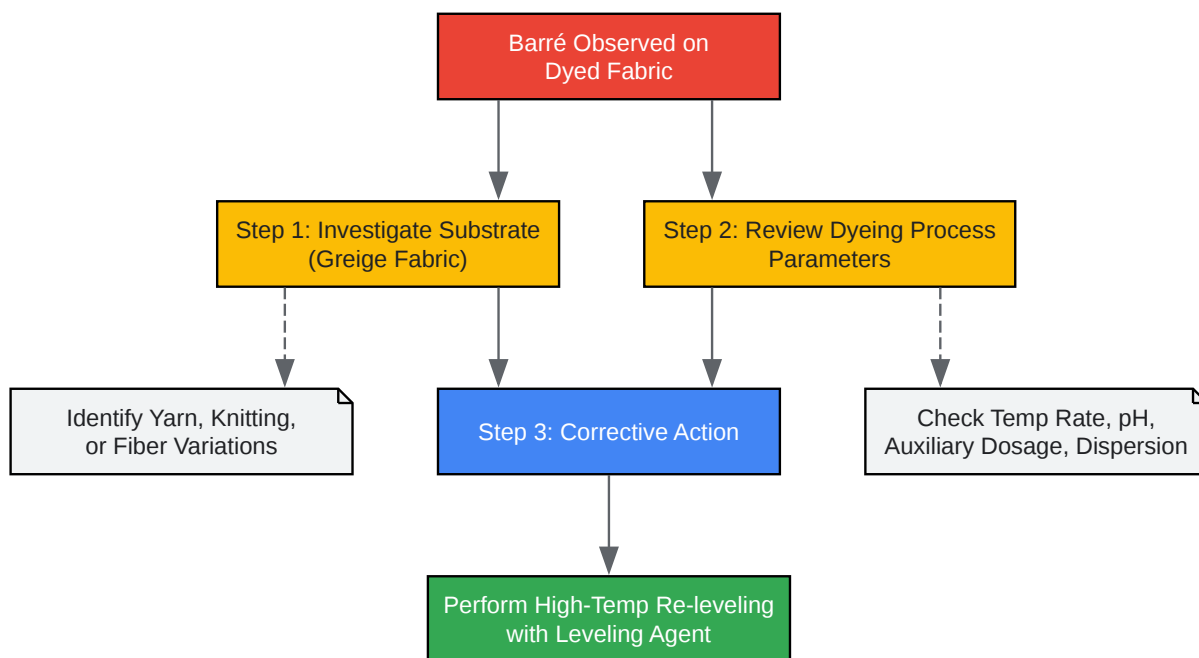
## Logical Relationships



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Caption: Causal factors contributing to the barré defect.

## Experimental Workflows



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Caption: Troubleshooting workflow for addressing barré.

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